

# Functional Differences Between ANO1 and ANO2: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ANO61

Cat. No.: B15619651

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Anoctamin 1 (ANO1 or TMEM16A) and Anoctamin 2 (ANO2 or TMEM16B) are prominent members of the anoctamin family of proteins, both functioning as calcium-activated chloride channels (CaCCs).<sup>[1][2][3]</sup> Despite their shared identity as CaCCs, they exhibit distinct functional properties, tissue distribution, and physiological roles, making them specific targets for therapeutic intervention. This guide provides a detailed comparison of ANO1 and ANO2, supported by experimental data, to aid researchers in their investigation of these important ion channels.

## Core Functional Properties: A Quantitative Comparison

The functional distinctions between ANO1 and ANO2 are most evident in their biophysical and pharmacological characteristics. The following tables summarize key quantitative data from electrophysiological studies.

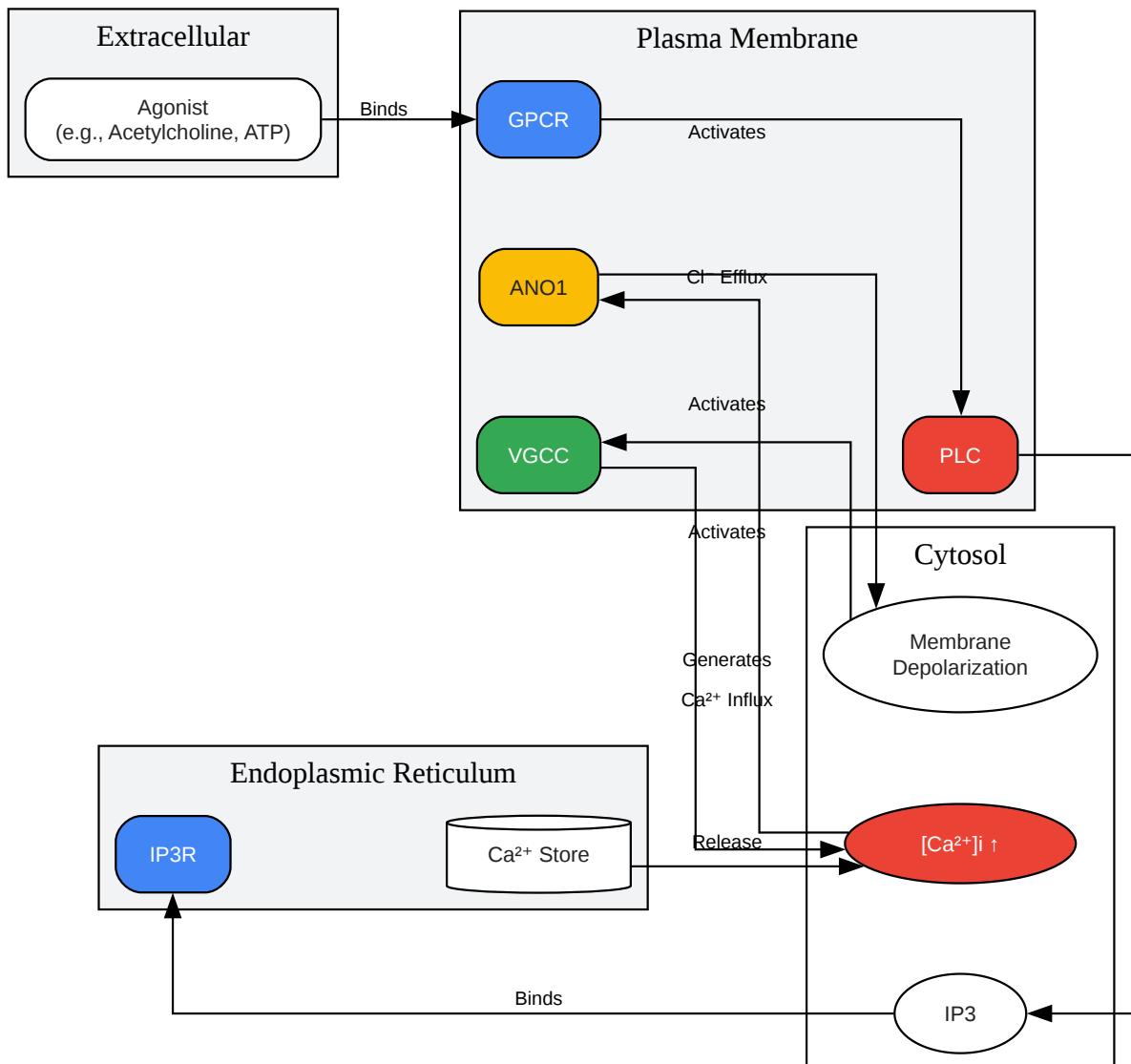
| Property            | ANO1                                                                                                                      | ANO2                                                                                                                 | References |
|---------------------|---------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|------------|
| Also Known As       | TMEM16A                                                                                                                   | TMEM16B                                                                                                              | [1][3]     |
| Primary Function    | Calcium-Activated Chloride Channel (CaCC)                                                                                 | Calcium-Activated Chloride Channel (CaCC)                                                                            | [1][3]     |
| Tissue Distribution | Epithelial cells (airway, intestine, salivary glands), smooth muscle cells, interstitial cells of Cajal, sensory neurons. | Olfactory sensory neurons, photoreceptor synaptic terminals, hippocampal pyramidal neurons, thalamocortical neurons. | [3]        |
| Physiological Roles | Epithelial fluid secretion, smooth muscle contraction, gastrointestinal motility, nociception, heat sensation.            | Olfactory signal transduction, photoreceptor signaling, neuronal excitability.                                       | [3][4]     |

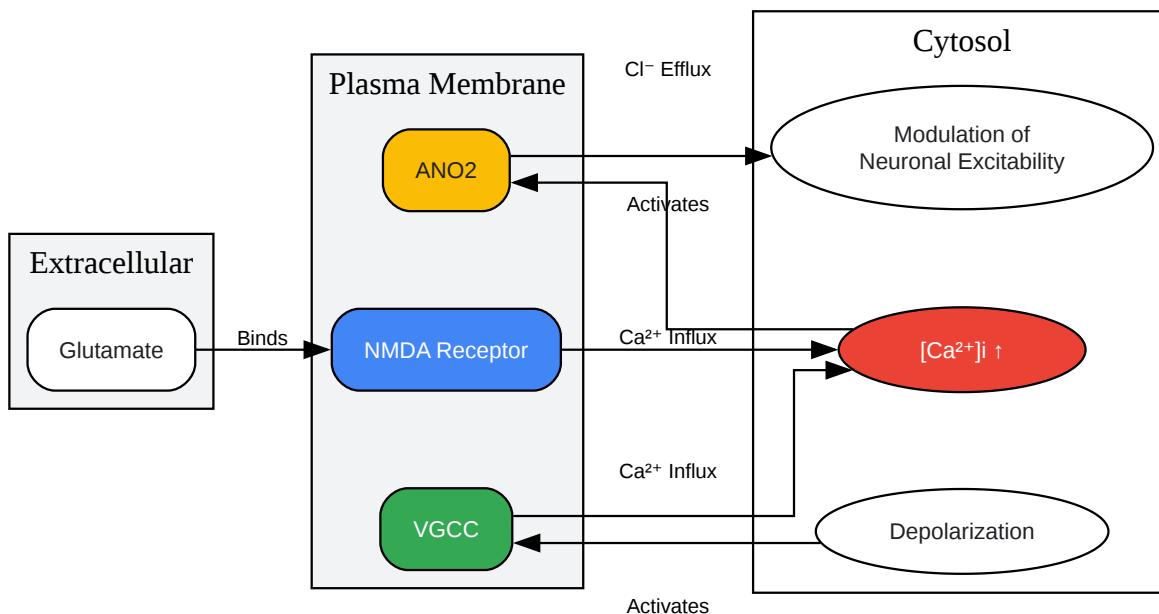
Table 1: General Properties of ANO1 and ANO2

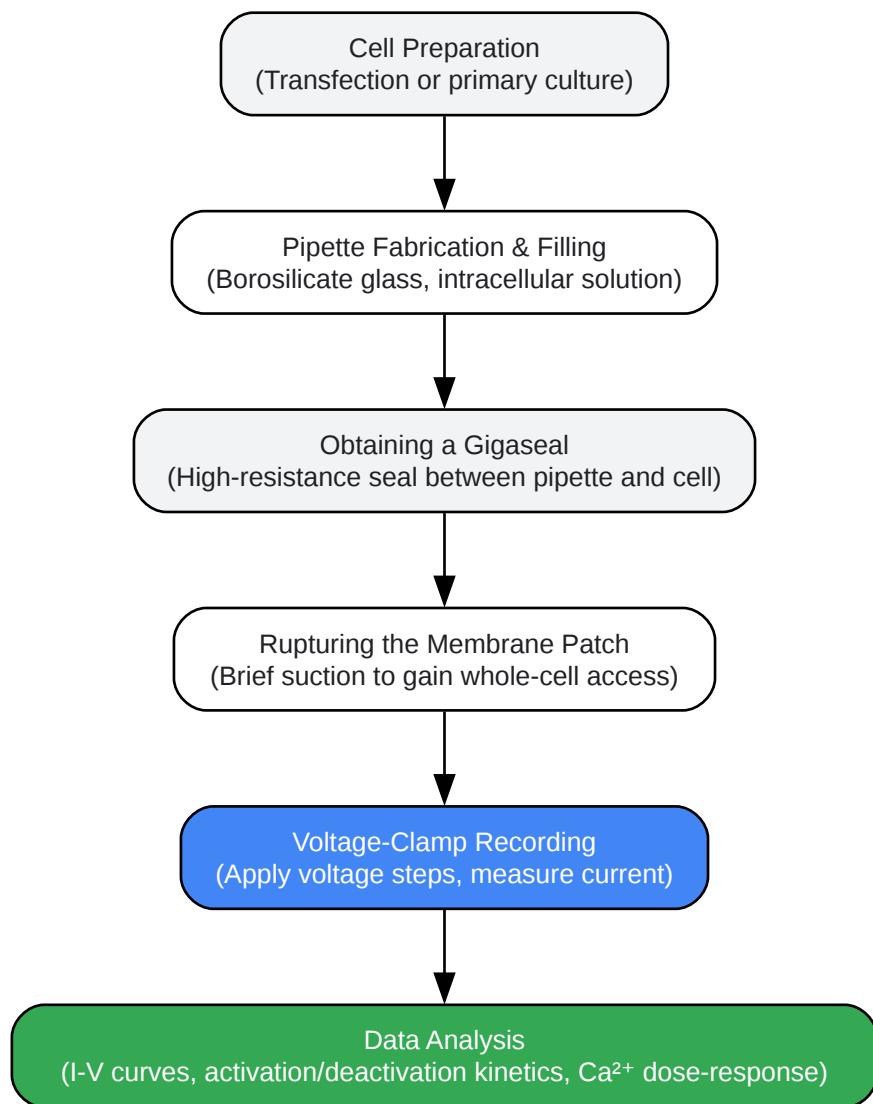
| Parameter                           | ANO1                                                                                                                                                                                                 | ANO2                                                                                                                                                                             | References |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Ca <sup>2+</sup> Sensitivity (EC50) | ~0.4 μM at +100 mV to ~5.9 μM at -100 mV (voltage-dependent). Splice variants can alter Ca <sup>2+</sup> sensitivity.                                                                                | Generally considered to have a lower apparent affinity for Ca <sup>2+</sup> compared to ANO1. Specific EC50 values are less consistently reported and vary with splice variants. | [5][6]     |
| Voltage Dependence                  | Strong outward rectification at low intracellular Ca <sup>2+</sup> . Becomes more linear at higher Ca <sup>2+</sup> concentrations. Can be activated by voltage in the absence of Ca <sup>2+</sup> . | Also exhibits voltage-dependent activation.                                                                                                                                      | [1][5]     |
| Single-Channel Conductance          | ~3 pS (small conductance).                                                                                                                                                                           | Also considered a small conductance channel, with estimates in a similar range to ANO1.                                                                                          | [1]        |
| Anion Selectivity                   | SCN <sup>-</sup> > I <sup>-</sup> > Br <sup>-</sup> > Cl <sup>-</sup> > F <sup>-</sup>                                                                                                               | Similar lyotropic permeability sequence to ANO1.                                                                                                                                 | [1]        |

Table 2: Biophysical Properties of ANO1 and ANO2 Channels

| Compound                                            | Effect on ANO1                              | Effect on ANO2                                               | Selectivity    | References |
|-----------------------------------------------------|---------------------------------------------|--------------------------------------------------------------|----------------|------------|
| Niflumic Acid (NFA)                                 | Inhibition                                  | Inhibition                                                   | Non-selective  | [2][7]     |
| 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) | Inhibition                                  | Inhibition                                                   | Non-selective  | [7]        |
| Tannic Acid                                         | Inhibition                                  | Inhibition                                                   | Non-selective  | [3]        |
| CaCCinh-A01                                         | Inhibition                                  | Inhibition                                                   | Non-selective  | [8]        |
| Ani9                                                | Potent Inhibition (IC <sub>50</sub> ~77 nM) | Negligible effect at concentrations that fully inhibit ANO1. | ANO1 selective | [8]        |
| MONNA                                               | Inhibition                                  | Potent Inhibition                                            | Non-selective  | [8]        |


Table 3: Pharmacological Profile of ANO1 and ANO2 Inhibitors


## Signaling Pathways and Activation Mechanisms


ANO1 and ANO2 are integrated into distinct signaling cascades, reflecting their specialized physiological roles.

### ANO1 Signaling Pathway

ANO1 is frequently coupled to G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).<sup>[9][10]</sup> Activation of these receptors leads to the production of inositol trisphosphate (IP<sub>3</sub>), which binds to IP<sub>3</sub> receptors (IP<sub>3</sub>R) on the endoplasmic reticulum (ER), triggering the release of stored Ca<sup>2+</sup>.<sup>[9][11]</sup> This localized increase in intracellular Ca<sup>2+</sup> in close proximity to the plasma membrane activates ANO1, leading to chloride efflux and membrane depolarization.<sup>[11]</sup> In some cell types, this depolarization can, in turn, activate voltage-gated Ca<sup>2+</sup> channels (VGCCs), leading to a further increase in intracellular Ca<sup>2+</sup> and downstream cellular responses such as smooth muscle contraction.<sup>[1][2]</sup>







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Molecular mechanisms of activation and regulation of ANO1-Encoded Ca<sup>2+</sup>-Activated Cl<sup>-</sup> channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [openaccess.sgul.ac.uk](http://openaccess.sgul.ac.uk) [openaccess.sgul.ac.uk]

- 3. The Ca<sup>2+</sup>-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-dependent increase in the calcium sensitivity and acceleration of activation of ANO6 chloride channel variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage- and calcium-dependent gating of TMEM16A/Ano1 chloride channels are physically coupled by the first intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acidic Amino Acids in the First Intracellular Loop Contribute to Voltage- and Calcium-Dependent Gating of Anoctamin1/TMEM16A | PLOS One [journals.plos.org]
- 7. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 8. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 9. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 11. Activation of Ca<sup>2+</sup>-activated Cl<sup>-</sup> channel ANO1 by localized Ca<sup>2+</sup> signals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Functional Differences Between ANO1 and ANO2: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619651#functional-differences-between-ano1-and-ano2]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)